molecular formula C18H20FN3O2 B2746913 N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1904300-49-7

N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No. B2746913
CAS RN: 1904300-49-7
M. Wt: 329.375
InChI Key: GOJOKSFBTUZTBP-UHFFFAOYSA-N
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Description

N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
The exact mass of the compound N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

The synthesis and evaluation of various chemical compounds with potential antibacterial properties have been a significant area of research. For instance, compounds with an amino- and/or hydroxy-substituted cyclic amino group have shown promising in vitro and in vivo antibacterial screenings, leading to the identification of compounds with enhanced activity compared to existing antibacterial agents (Egawa et al., 1984). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against murine leukemia and lung carcinoma, indicating their potential in cancer treatment (Deady et al., 2005).

Cardiovascular Activity and Calcium Channel Antagonism

Research into compounds with cardiovascular activity has identified several derivatives synthesized through the Hantzsch reaction, demonstrating their potential as calcium channel antagonists. This research provides a foundation for developing new treatments for cardiovascular diseases (Gupta & Misra, 2008).

Antimicrobial and Antitumor Activities

The exploration of antimicrobial agents continues to be crucial, especially with the emergence of drug-resistant pathogens. Hybrid molecules containing penicillanic acid or cephalosporanic acid moieties have been synthesized, showing good to moderate antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, highlighting their potential in treating infections and related conditions (Başoğlu et al., 2013).

Central Nervous System (CNS) Activity

Investigating compounds for CNS activity is vital for developing new therapeutic agents for neurological disorders. A series of 5-oxo-1,4,5,6,7,8-hexahydrocinnolines exhibited sedative, anticonvulsant, and antidepressant properties, although their safety margins require further study. This research points to potential new avenues for CNS drug development (Nagarajan et al., 1976).

Radioprotective and Imaging Applications

Radioprotective activities of fluorine-containing amides with sulfinate or sulfoxide groups have been synthesized and evaluated, offering insights into developing compounds that can protect against radiation-induced damage. Such research is crucial for improving the safety of radiation therapy and imaging techniques (Vasil'eva & Rozhkov, 1992).

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-11(12-3-6-15(19)7-4-12)20-18(24)13-5-8-16-14(9-13)10-17(23)22(2)21-16/h3-4,6-7,10-11,13H,5,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJOKSFBTUZTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

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